molecular formula C10H10N2S B186532 3,4-Thiophenediacetonitrile, 2,5-dimethyl- CAS No. 35147-97-8

3,4-Thiophenediacetonitrile, 2,5-dimethyl-

Cat. No. B186532
CAS RN: 35147-97-8
M. Wt: 190.27 g/mol
InChI Key: XUFAENUEWAOKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Thiophenediacetonitrile, 2,5-dimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound. The presence of two nitrile groups in 3,4-Thiophenediacetonitrile, 2,5-dimethyl- makes it a potential candidate for various applications in the field of organic synthesis, medicinal chemistry, and material science.

Mechanism Of Action

The mechanism of action of 3,4-Thiophenediacetonitrile, 2,5-dimethyl- is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of various enzymes and proteins involved in cell proliferation and survival.

Biochemical And Physiological Effects

Studies have shown that 3,4-Thiophenediacetonitrile, 2,5-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and proliferation of various microorganisms such as bacteria and fungi. In addition, it has been shown to possess antioxidant activity, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Thiophenediacetonitrile, 2,5-dimethyl- in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in good yield. However, one of the limitations is that the compound is highly toxic and requires special handling and disposal procedures.

Future Directions

There are several future directions for the research on 3,4-Thiophenediacetonitrile, 2,5-dimethyl-. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound can be studied for its potential use in the development of new materials with unique properties.

Scientific Research Applications

3,4-Thiophenediacetonitrile, 2,5-dimethyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. The compound has also been found to possess antimicrobial and antifungal properties. In addition, it has been studied for its potential use in the synthesis of new materials such as conducting polymers and liquid crystals.

properties

CAS RN

35147-97-8

Product Name

3,4-Thiophenediacetonitrile, 2,5-dimethyl-

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-[4-(cyanomethyl)-2,5-dimethylthiophen-3-yl]acetonitrile

InChI

InChI=1S/C10H10N2S/c1-7-9(3-5-11)10(4-6-12)8(2)13-7/h3-4H2,1-2H3

InChI Key

XUFAENUEWAOKLR-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)C)CC#N)CC#N

Canonical SMILES

CC1=C(C(=C(S1)C)CC#N)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of potassium cyanide (13.2 g, 203 mmol) in DMF (66 mL) is cooled to 0° C. and carefully treated with a solution of 3,4-bis-chloromethyl-2,5-dimethyl-thiophene (10.0 g, 48.0 mmol) in DMF (34 mL). After warming to room temperature and stirring for 18 h, the solution is heated to 40° C. for 1 h, cooled to room temperature and diluted with chloroform and saturated aq NaCl. The chloroform layer is separated, and the aq layer extracted with chloroform. The combined organic layers are washed with saturated aq NaCl, dried over MgSO4, filtered and concentrated in vacuo. The resulting residue is triturated with heptane, filtered under vacuum and dried overnight in a vacuum oven to give (4-cyanomethyl-2,5-dimethyl-thiophen-3-yl)-acetonitrile (8.6 g, 94.6%) as an off-white solid: mp 123.5-125.5° C.; Rf 0.33 (30% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 3.65 (s, 4 H), 2.38 (s, 6 H).
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.